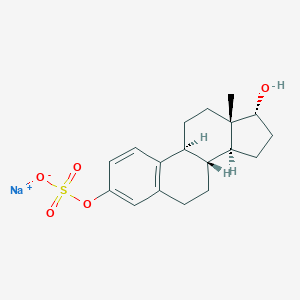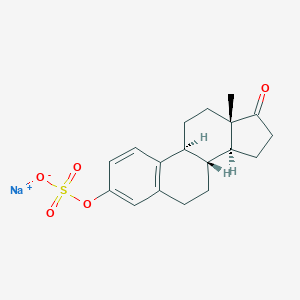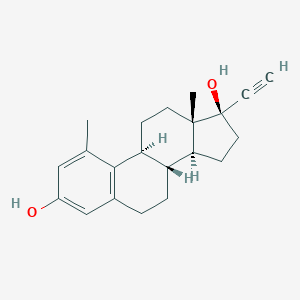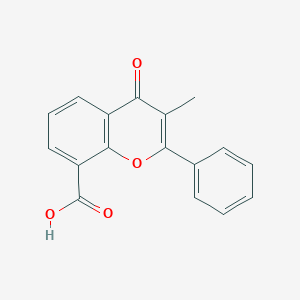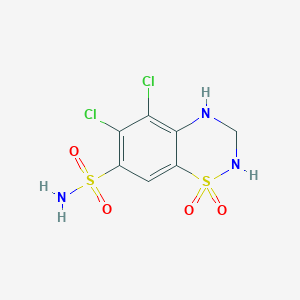
5-Chlorohydrochlorothiazide
概要
説明
5-Chlorohydrochlorothiazide is a derivative of hydrochlorothiazide . Hydrochlorothiazide is a thiazide diuretic (water pill) that helps prevent your body from absorbing too much salt, which can cause fluid retention . It is used to treat high blood pressure (hypertension) and fluid retention (edema) in people with congestive heart failure, cirrhosis of the liver, or kidney disorders, or edema caused by taking steroids or estrogen .
Molecular Structure Analysis
The molecular formula of 5-Chlorohydrochlorothiazide is C7H7Cl2N3O4S2 . Its molecular weight is 332.18 .Physical And Chemical Properties Analysis
The molecular formula of 5-Chlorohydrochlorothiazide is C7H7Cl2N3O4S2 . Its molecular weight is 332.18 .科学的研究の応用
Pharmaceutical Impurity Standards
5-Chlorohydrochlorothiazide is used as a reference standard in the pharmaceutical industry . It is used for analytical development, method validation, and stability and release testing . This ensures the quality and safety of pharmaceutical products .
Diuretic and Antihypertensive Agent
5-Chloro Hydrochlorothiazide is a derivative of hydrochlorothiazide , which is a diuretic and antihypertensive agent . It increases renal excretion of sodium, potassium, chloride, and bicarbonate ions by inhibiting tubular reabsorptive mechanisms .
Treatment of Edema
Hydrochlorothiazide, the parent compound of 5-Chloro Hydrochlorothiazide, is used to treat edema associated with a number of conditions . These include congestive heart failure, hepatic cirrhosis, nephrotic syndrome, acute glomerulonephritis, chronic renal failure, and corticosteroid and estrogen therapy .
Management of Hypertension
Hydrochlorothiazide is also used alone or in combination for the management of hypertension . As a derivative of hydrochlorothiazide, 5-Chloro Hydrochlorothiazide may also have potential applications in this area .
Combination Therapy
Hydrochlorothiazide is often used in combination with other drugs, such as angiotensin converting enzyme inhibitors or angiotensin II receptor blockers . As a derivative, 5-Chloro Hydrochlorothiazide could potentially be used in similar combination therapies .
Research Tool
As a derivative of a widely used drug, 5-Chloro Hydrochlorothiazide can be used as a research tool to study the pharmacology and toxicology of hydrochlorothiazide .
作用機序
Target of Action
5-Chloro Hydrochlorothiazide, also known as 5-Chlorohydrochlorothiazide or VZ0VQ8J83H, is a derivative of hydrochlorothiazide . Its primary targets are the sodium and chloride ions in the distal convoluted tubules of the kidneys . These targets play a crucial role in maintaining the body’s fluid balance and blood pressure.
Mode of Action
5-Chloro Hydrochlorothiazide inhibits the reabsorption of sodium and chloride ions from the distal convoluted tubules of the kidneys . This inhibition leads to an increase in the excretion of these ions, along with water, from the body, a process known as natriuresis . This action results in an initial increase in urine volume and a subsequent decrease in blood volume . It is also believed to reduce peripheral vascular resistance .
Biochemical Pathways
The compound’s action on the distal convoluted tubules affects the sodium-chloride reabsorption pathway . By inhibiting this pathway, 5-Chloro Hydrochlorothiazide disrupts the normal fluid and electrolyte balance in the body, leading to increased urine output and decreased blood volume . This can have downstream effects on other biochemical pathways, particularly those involved in blood pressure regulation.
Pharmacokinetics
The pharmacokinetic properties of 5-Chloro Hydrochlorothiazide are likely similar to those of hydrochlorothiazide. Hydrochlorothiazide has a variable bioavailability, averaging around 70% . The elimination half-life ranges from 5.6 to 14.8 hours . These properties influence the compound’s bioavailability and therapeutic efficacy.
Action Environment
The action of 5-Chloro Hydrochlorothiazide can be influenced by various environmental factors. For instance, its photolytic decomposition in water has been studied, revealing that it can degrade into different photoproducts when exposed to sunlight in pure water and sewage treatment plant water . Moreover, its stability and degradation can be affected by pH values . These factors can influence the compound’s action, efficacy, and stability in different environments.
Safety and Hazards
特性
IUPAC Name |
5,6-dichloro-1,1-dioxo-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine-7-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Cl2N3O4S2/c8-5-3(17(10,13)14)1-4-7(6(5)9)11-2-12-18(4,15)16/h1,11-12H,2H2,(H2,10,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSNKBIJVLZUERH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1NC2=C(C(=C(C=C2S(=O)(=O)N1)S(=O)(=O)N)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Cl2N3O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chlorohydrochlorothiazide | |
CAS RN |
5233-42-1 | |
| Record name | 5-Chlorohydrochlorothiazide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005233421 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-CHLOROHYDROCHLOROTHIAZIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VZ0VQ8J83H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the absorption rate of HCT-55 compare to other sulfonamide diuretics and what is its relationship to diuretic action?
A1: Research suggests that after oral administration, HCT-55 disappears from the gastrointestinal tract faster than other tested sulfonamide diuretics, including Hydrochlorothiazide (HCT), Benzthiazide (CT-S), Chlorothiazide (CT), and 3-diethylaminomethyl-hydrochlorothiazide (HCT-16) []. This rapid absorption correlates with a faster rate of urinary excretion, suggesting a potential link between rapid absorption and potent diuretic action [].
Q2: Does HCT-55 utilize the same renal transport mechanism as other known compounds?
A2: Evidence suggests that HCT-55, similar to HCT and Hydroflumethiazide (HFT), exhibits a high slice-to-medium (S/M) ratio in rat renal slice uptake studies, indicating significant accumulation in kidney tissues []. This uptake is affected by similar factors that influence the transport of para-aminohippuric acid (PAH), penicillin G, and Diodrast, suggesting a shared renal transport mechanism []. This shared mechanism may contribute to the diuretic action of these compounds.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







